molecular formula C17H24N2OS2 B2727179 1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2310222-60-5

1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2727179
CAS No.: 2310222-60-5
M. Wt: 336.51
InChI Key: VXORREZZXZFEAK-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is:

    Formation of the (2-(Methylthio)phenyl) group: This can be achieved through the methylation of thiophenol followed by electrophilic aromatic substitution.

    Synthesis of the 4-(tetrahydrothiophen-3-yl)-1,4-diazepane moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the two moieties: The final step involves the coupling of the (2-(Methylthio)phenyl) group with the 4-(tetrahydrothiophen-3-yl)-1,4-diazepane moiety using a suitable coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the (2-(Methylthio)phenyl) group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (2-(Methylthio)phenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.

    (2-(Methylthio)phenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

The uniqueness of 1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane lies in its specific combination of functional groups and ring structures

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS2/c1-21-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-22-13-14/h2-3,5-6,14H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXORREZZXZFEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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